molecular formula C19H22N4O B1444615 N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1012345-06-0

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1444615
CAS RN: 1012345-06-0
M. Wt: 322.4 g/mol
InChI Key: KSMAXFDJYOFXNK-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” is a synthetic compound . It has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, which includes “this compound”, has been a topic of research . The process involves the hybridization of two distinct imidazo[1,2-b]pyridazines, followed by optimization .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

Scientific Research Applications

Synthesis and Catalysis

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the compound , have been synthesized using N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as catalysts. This synthesis occurs at room temperature under solvent-free conditions, highlighting a mild and efficient synthesis method for such compounds (Ghorbani‐Vaghei & Amiri, 2014).

Crystal Structure Analysis

A study on imidazo[1,2-a]pyridine derivatives, which are structurally similar to N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine, focused on their crystal structure and Hirshfeld surface analysis. This research is crucial for understanding the molecular geometry and interactions of such compounds (Dhanalakshmi et al., 2018).

Computational Docking in Tropical Disease Research

In the realm of tropical disease research, imidazo-azines, a category that includes compounds like this compound, were screened against tropical disease targets using computational docking. The study found potential for these compounds to act as selective inhibitors against multiple receptors related to diseases like malaria and tuberculosis (Kumar et al., 2014).

Exploration in Anticancer Research

A study synthesized copper and zinc imidazo[1,2-a]pyridine complexes, closely related to the target compound, and tested them against various cancer cell lines. Some copper complexes showed significant anticancer activity, indicating potential applications of similar compounds in oncology (Dam et al., 2017).

Mechanism of Action

“N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .

Future Directions

The compound has shown promise in the treatment of certain types of leukemia . Future research may focus on further exploring its potential therapeutic applications, particularly in the context of diseases driven by FLT3-ITD and BCR-ABL pathways .

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can disrupt metabolic pathways, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can lead to toxic or adverse effects, such as organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. These interactions can result in changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear receptors and transcription factors, affecting gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, the compound’s localization to the endoplasmic reticulum can affect protein folding and secretion .

properties

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)17-13-20-19-12-11-18(22-23(17)19)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAXFDJYOFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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